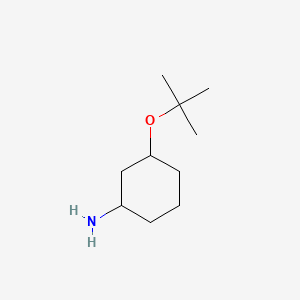

3-Tert-butoxycyclohexanamine

Description

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQAAPXDRKMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676744 | |

| Record name | 3-tert-Butoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211592-87-8 | |

| Record name | 3-tert-Butoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butoxycyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Tert-butoxycyclohexanamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Tert-butoxycyclohexanamine

Introduction

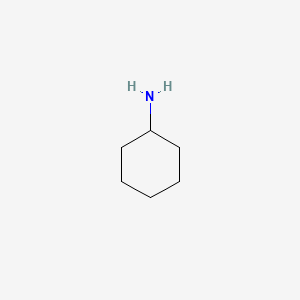

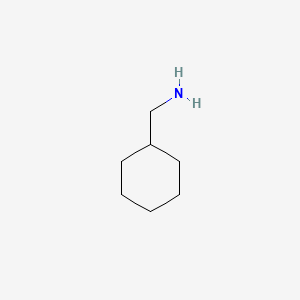

This compound is a valuable chiral amine derivative that serves as a versatile building block in advanced organic synthesis and pharmaceutical research.[1] This molecule incorporates a cyclohexane ring, an amine functional group, and a sterically demanding tert-butoxy group. The presence of the bulky tert-butoxy group significantly influences the conformational preference of the cyclohexane ring, making it an excellent model for stereochemical studies.[1] This conformational bias, coupled with the reactivity of the amine, makes this compound a key intermediate for constructing complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and specialized ligands for catalysis.[1]

This guide provides a comprehensive overview of the synthesis, stereochemistry, characterization, reactivity, and safe handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are fundamental for its application in synthetic chemistry, dictating solubility, reactivity, and appropriate handling procedures.

| Property | Value | Source |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | PubChem[1][2] |

| CAS Number | 1211592-87-8 | ChemicalBook[3] |

| Molecular Formula | C₁₀H₂₁NO | PubChem[2] |

| Molecular Weight | 171.28 g/mol | ChemicalBook[3] |

| Monoisotopic Mass | 171.16231 Da | PubChem[2] |

| Canonical SMILES | CC(C)(C)OC1CCCC(C1)N | Benchchem[1] |

| InChI Key | QACQAAPXDRKMNZ-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reductive amination of the corresponding ketone, 3-tert-butoxycyclohexanone. This method is widely employed due to the availability of the starting materials and the efficiency of the transformation.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-tert-butoxycyclohexanone in a suitable solvent such as methanol or ethanol.

-

Ammonia Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The excess is crucial to drive the equilibrium towards imine formation.

-

Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are selective for the imine over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting ketone.

-

Workup: Once the reaction is complete, quench the excess reducing agent by carefully adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or byproducts.

-

Isolation: Basify the aqueous layer with a strong base (e.g., 6M NaOH) to deprotonate the ammonium salt and liberate the free amine. Extract the product into an organic solvent.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.[1]

Caption: Synthetic and purification workflow for this compound.

Stereochemistry

The stereochemical nature of this compound is a defining feature of its chemical properties. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The presence of a bulky tert-butoxy group effectively "locks" the ring into a specific chair conformation where this group occupies an equatorial position to minimize steric strain (A-value of ~4.9 kcal/mol).

This conformational lock dictates the relative orientation of the amine group at the C3 position, leading to two diastereomers:

-

cis-3-tert-butoxycyclohexanamine: The amine group is in an axial position.

-

trans-3-tert-butoxycyclohexanamine: The amine group is in an equatorial position.

The stereochemical relationship between the substituents profoundly impacts the molecule's three-dimensional shape, its interaction with other chiral molecules, and its binding affinity to biological targets.

Caption: A typical analytical workflow for compound validation.

Reactivity and Applications

The chemical utility of this compound stems from the reactivity of its primary amine and the stereodirecting influence of its bulky substituent.

-

Nucleophilic Amine: The amine group is a potent nucleophile and a base, readily participating in reactions such as acylation, alkylation, reductive amination, and sulfonylation to form a wide array of derivatives.

-

Chiral Building Block: In asymmetric synthesis, the fixed conformation and chiral nature of the molecule make it an important building block. The steric bulk of the tert-butoxy group can effectively shield one face of the molecule, directing the approach of reagents and influencing the stereochemical outcome of reactions. [1]* Medicinal Chemistry: The 3-aminocyclohexanol ether scaffold is present in various bioactive molecules. This compound serves as a key fragment for constructing novel therapeutic agents, for instance, as scaffolds for protease inhibitors or as modifiers in polymer science. [1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate. [4][5] |

| Handling | Use only under a chemical fume hood. [4]Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray. [4]Prevent the generation of vapor or mist. Keep away from heat, sparks, and open flames. [4] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. [4]Store in a corrosives area. [4] |

| First Aid | If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [3][5]Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. [3][5]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice. [3][5]If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. [3][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides. [4] |

References

-

This compound (C10H21NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Tert-butoxycyclohexanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Cyclohexanamines

In the landscape of modern medicinal chemistry, the cyclohexane scaffold remains a privileged motif, offering a three-dimensional framework that can effectively probe the often-complex topographies of biological targets. Within this class of compounds, 3-Tert-butoxycyclohexanamine (CAS Number: 1211592-87-8) has emerged as a particularly valuable chiral building block. Its unique combination of a sterically demanding tert-butoxy group and a reactive primary amine on a cyclohexane ring provides a powerful tool for the synthesis of novel active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in drug discovery.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1211592-87-8 | [1] |

| Molecular Formula | C10H21NO | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not explicitly available | - |

| Solubility | Soluble in many organic solvents | [3] |

Stereochemistry and Conformational Analysis

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize steric strain. The bulky tert-butoxy group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[4][5] This conformational preference is a critical determinant of the molecule's shape and how it interacts with other molecules, influencing the stereochemical outcome of reactions in which it participates.

The presence of two stereocenters (at C1 and C3) means that this compound can exist as four possible stereoisomers (cis and trans enantiomeric pairs). The specific stereoisomer used in a synthesis will dictate the absolute stereochemistry of the final product, a crucial factor in the development of chiral drugs.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several routes, with reductive amination of the corresponding ketone being a common and efficient method.[6][7]

Reductive Amination of 3-Tert-butoxycyclohexanone

This widely used method involves the reaction of 3-Tert-butoxycyclohexanone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]

Experimental Protocol: Reductive Amination

Materials:

-

3-Tert-butoxycyclohexanone

-

Ammonia (e.g., as ammonium acetate or a solution in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)[8]

-

Anhydrous methanol or other suitable solvent

-

Acetic acid (to catalyze imine formation)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-Tert-butoxycyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Acetic acid can be added as a catalyst.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Diagram of the Reductive Amination Workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

Characterization and Analytical Profile

Accurate characterization of this compound is essential for quality control and to ensure its suitability for subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR (CDCl3):

-

δ ~3.0-3.5 ppm: A multiplet corresponding to the proton on the carbon bearing the amino group (CH-NH2).

-

δ ~1.0-2.0 ppm: A series of complex multiplets arising from the cyclohexane ring protons.

-

δ ~1.2 ppm: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~1.5 ppm (broad): A broad singlet for the two protons of the primary amine, which may exchange with D2O.

Predicted 13C NMR (CDCl3):

-

δ ~72-75 ppm: The carbon of the C-O bond of the tert-butoxy group.

-

δ ~45-50 ppm: The carbon bearing the amino group (C-NH2).

-

δ ~20-40 ppm: Signals for the remaining four carbons of the cyclohexane ring.

-

δ ~28 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~27 ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.[2][10]

Expected IR Absorptions:

-

~3300-3400 cm-1: Two bands corresponding to the N-H stretching vibrations of the primary amine.

-

~2850-2950 cm-1: C-H stretching vibrations of the cyclohexane and tert-butyl groups.

-

~1590-1650 cm-1: N-H bending (scissoring) vibration of the primary amine.

-

~1050-1150 cm-1: C-O stretching vibration of the ether linkage.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in drug discovery stems from its ability to introduce a specific three-dimensional architecture into a molecule. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and further alkylation.

While specific examples of marketed drugs containing the this compound scaffold are not prominently disclosed in the public domain, its structural motifs are present in numerous patented compounds and clinical candidates. The strategic incorporation of this building block can influence several key drug-like properties:

-

Lipophilicity: The tert-butoxy group can modulate the lipophilicity of a molecule, which in turn affects its solubility, permeability, and pharmacokinetic profile.

-

Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the drug's half-life.

-

Target Engagement: The defined stereochemistry and conformational rigidity of the cyclohexane ring can lead to more specific and higher-affinity interactions with the target protein.

Diagram of the Role of this compound in Drug Discovery:

Caption: Synthetic pathways from this compound to diverse APIs.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its well-defined stereochemistry, conformational preferences, and the presence of a reactive primary amine make it an attractive scaffold for the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity is crucial for medicinal chemists seeking to leverage its unique properties in the design and synthesis of the next generation of medicines.

References

-

FT-IR spectra of (a) [Bmim][InI 4 ], (b) cyclohexylamine (CHA), (c)... - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound (C10H21NO) - PubChemLite. (n.d.). Retrieved from [Link]

-

Tert-butyl(cyclohex-3-en-1-ylmethyl)amine | C11H21N | CID 43200439 - PubChem. (n.d.). Retrieved from [Link]

-

3-(Tert-butyl)cyclohexanone | C10H18O | CID 136750 - PubChem. (n.d.). Retrieved from [Link]

-

(3S)-3-tert-butylcyclohexene | C10H18 | CID 53813298 - PubChem. (n.d.). Retrieved from [Link]

-

3-tert-Butylcyclohexanol | C10H20O | CID 12602923 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Conformational Analysis - OpenOChem Learn. (n.d.). Retrieved from [Link]

-

3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

Conformational Analysis of Substituted Cyclohexanes (Contd.)-3 - YouTube. (2017). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

-

Medicinal Chemistry Applications | Open Access Journals - Hilaris Publisher. (n.d.). Retrieved from [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - Macmillan Group - Princeton University. (2023). Retrieved from [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Cyclohexylamine(108-91-8) IR Spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Core Physicochemical and Structural Properties

An In-depth Technical Guide to 3-tert-Butoxycyclohexanamine: Physicochemical Properties, Synthesis, and Applications for Drug Discovery

Executive Summary: this compound is a key chiral amine derivative that serves as a versatile building block in advanced organic synthesis and pharmaceutical research.[1] Its constrained cyclohexane ring, combined with the strategic placement of a bulky tert-butoxy group and a reactive amine, makes it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust methodology for its synthesis and purification, details protocols for analytical characterization, and explores its applications as a scaffold in modern drug development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research. This compound possesses a unique combination of features that dictate its reactivity, solubility, and stereochemical influence.

Chemical Identity

The compound is systematically named 3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine.[1] Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) Registry Number: 1211592-87-8 .[2] Common synonyms include 3-tert-Butoxy-cyclohexylamine and 3-(1,1-Dimethylethoxy)cyclohexanamine.[2]

Quantitative Data Summary

The key physicochemical data for this compound are summarized in the table below. This data is critical for reaction planning, purification design, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO | [2][3] |

| Molecular Weight | 171.28 g/mol | [2] |

| Monoisotopic Mass | 171.16231 Da | [3] |

| Boiling Point | 225.3 ± 33.0 °C (at 760 Torr) | [2] |

| Density | 0.91 ± 0.1 g/cm³ (at 20 °C) | [2] |

| Flash Point | 75.1 ± 18.6 °C | [2] |

| Predicted XlogP | 1.5 | [3] |

| InChI Key | QACQAAPXDRKMNZ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)(C)OC1CCCC(C1)N | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved via the reductive amination of the corresponding ketone precursor, 3-tert-butoxycyclohexanone. This approach is widely favored due to its high efficiency, operational simplicity, and the commercial availability of starting materials.

Rationale of Synthetic Choice

Reductive amination is a robust and reliable transformation in organic chemistry. The strategy involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then immediately reduced to the target amine. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it is selective for the protonated imine intermediate, operates under non-acidic conditions, and minimizes side reactions, leading to a cleaner product profile and simplifying subsequent purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-tert-butoxycyclohexanone via reductive amination.

Materials:

-

3-tert-butoxycyclohexanone

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-tert-butoxycyclohexanone (1.0 eq) and anhydrous DCM.

-

Ammonia Source: Add ammonium acetate (5.0 eq) to the solution and stir for 30 minutes at room temperature. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The portion-wise addition helps control the exotherm and rate of reduction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then saturated brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow: Flash Chromatography

The crude product is purified using automated flash column chromatography to isolate the target amine from unreacted intermediates and byproducts.

System:

-

Column: Silica gel, appropriate size for the reaction scale.

-

Mobile Phase: A gradient of 0-15% Methanol in Dichloromethane. The gradient is essential; starting with low polarity elutes non-polar impurities, while increasing the methanol concentration elutes the more polar amine product.

-

Detection: UV at 214 nm and 254 nm.

Procedure:

-

Adsorb the crude oil onto a small amount of silica gel.

-

Load the dry silica onto the column.

-

Elute using the specified solvent gradient.

-

Collect fractions corresponding to the product peak.

-

Combine the pure fractions and concentrate under reduced pressure to yield this compound as a clear oil.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Protocol: Purity and Identity Confirmation by LC-MS

Objective: To determine the purity of the synthesized sample by UV detection and confirm its molecular weight by mass spectrometry.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a UV detector.

-

Mass Spectrometer: Electrospray Ionization (ESI) source.

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

UV Detection: 210 nm.

-

MS Detection: ESI Positive Mode, scanning m/z 50-500.

Procedure:

-

System Suitability: Before sample analysis, inject a standard to verify system performance (retention time stability, peak shape, and sensitivity).

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute to ~10 µg/mL in a 50:50 Water:Acetonitrile mixture.

-

Injection: Inject the prepared sample onto the LC-MS system.

-

Data Analysis:

-

Purity: Integrate the peak area of the product in the UV chromatogram. Purity is calculated as (Product Peak Area / Total Peak Area) * 100.

-

Identity: In the mass spectrum, locate the [M+H]⁺ ion. For this compound (MW 171.28), the expected [M+H]⁺ ion is m/z 172.17.[3]

-

Caption: Quality Control Workflow for this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry.[1] The amine handle provides a convenient point for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Scaffold for Novel Bioactive Compounds: The cyclohexane core provides a three-dimensional framework that can orient substituents into specific vectors in biological space. The bulky tert-butyl group can act as a stereochemical control element or a lipophilic anchor to enhance binding affinity in protein targets.[1]

-

Asymmetric Synthesis: As a chiral amine, it can be employed as a ligand in asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of reactions.[1]

-

Intermediate for APIs: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), where the cyclohexylamine moiety is a common pharmacophore.[1]

Caption: Use as a scaffold for generating New Chemical Entity (NCE) libraries.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Handling: Always handle in a well-ventilated area or chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials and foodstuff containers.[4]

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, accessible synthesis, and versatile structure provide a reliable foundation for the creation of novel and complex molecules. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this important building block.

References

-

PubChemLite. (n.d.). This compound (C10H21NO). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Tert-butyl)cyclohexanone. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-tert-butylcyclohexene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Tert-butylhexanal. Retrieved from [Link]

-

PubChem. (n.d.). 3-tert-Butylcyclohexanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]

Sources

3-Tert-butoxycyclohexanamine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Tert-butoxycyclohexanamine

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of synthesized compounds. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of this compound (C₁₀H₂₁NO).[1] As a disubstituted cyclohexane derivative, this molecule presents key stereochemical challenges, namely the determination of cis/trans isomerism. This document moves beyond a simple recitation of techniques, offering a logical workflow grounded in the principles of conformational analysis and modern spectroscopy. We will detail the causality behind experimental choices in Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, providing field-proven insights for researchers, scientists, and drug development professionals to confidently assign the structure and stereochemistry of this and related molecules.

Introduction: The Challenge of Stereochemistry

This compound is a saturated cyclic compound featuring a primary amine and a bulky tert-butoxy ether group. The elucidation of its structure requires not only the confirmation of its atomic connectivity but also a precise determination of its three-dimensional arrangement. The cyclohexane ring is not planar; it predominantly exists in a stable chair conformation to minimize steric and angle strain.[2] The relative orientation of the two substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—defines the molecule's diastereomeric form.[3][4] This distinction is critical in fields like drug development, where stereoisomers can have vastly different pharmacological activities.

The central challenge lies in leveraging spectroscopic data to probe the molecule's preferred conformation, which in turn reveals its cis/trans configuration. This guide presents a validated, multi-technique workflow to achieve an unambiguous structural assignment.

Foundational Principle: Conformational Locking

Before delving into spectroscopic data, one must understand the molecule's conformational landscape. The tert-butyl group is exceptionally bulky and exhibits a strong steric preference for the equatorial position on a cyclohexane ring to avoid debilitating 1,3-diaxial interactions.[5] This energetic preference is so significant (approximately 21 kJ/mol or 5 kcal/mol more stable in the equatorial position) that it effectively "locks" the ring in a single chair conformation.[5][6] This conformational rigidity is the key that unlocks the stereochemical puzzle, as it provides a stable frame of reference for interpreting NMR data.

With the tert-butoxy group fixed in the equatorial position, two diastereomers are possible:

-

trans-3-Tert-butoxycyclohexanamine: The amine group is also in the more stable equatorial position. This is the thermodynamically favored isomer.

-

cis-3-Tert-butoxycyclohexanamine: The amine group is forced into the sterically hindered axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on carbons 1 and 5.

Caption: Chair conformations of trans and cis-3-tert-butoxycyclohexanamine.

The Analytical Workflow: A Multi-Pronged Approach

A robust structure elucidation strategy integrates multiple analytical techniques, with each providing a unique piece of the puzzle. The results are cross-validated to build an irrefutable case for the final structure.

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Confirming the Formula

Directive: The first step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Trustworthiness: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides an immediate check for the presence of the amine group.[7][8]

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Use a standard non-polar column (e.g., DB-5) with a temperature gradient (e.g., 50°C to 250°C) to separate the analyte from any impurities.

-

MS Acquisition: Acquire mass spectra using a standard 70 eV electron ionization source. Scan a mass range of m/z 40-300.

Expected Data & Interpretation

| m/z (Mass-to-Charge) | Proposed Fragment | Causality of Fragmentation |

| 171 | [M]⁺ | Molecular Ion. Its odd mass is consistent with the Nitrogen Rule for one N atom.[7] |

| 170 | [M-H]⁺ | Loss of a hydrogen atom from the carbon alpha to the nitrogen is a common fragmentation pathway for cyclic amines.[7][9] |

| 156 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 114 | [M-C₄H₉]⁺ | Key Fragment. Loss of a tert-butyl radical via cleavage of the C-O bond. |

| 58 | [C₃H₈N]⁺ | Result of α-cleavage (beta-bond cleavage relative to N) and ring opening, a characteristic fragmentation for cyclic amines.[7][8] |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a very stable carbocation. |

An exact mass measurement from HRMS (e.g., TOF or Orbitrap) should yield a value within 5 ppm of the calculated mass for C₁₀H₂₁NO (171.1623 Da), providing definitive confirmation of the elemental formula.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Directive: IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key functional groups: the primary amine (N-H) and the ether (C-O).

Trustworthiness: The N-H stretching region is highly diagnostic. A primary amine exhibits two distinct bands due to symmetric and asymmetric stretching, whereas a secondary amine shows only one, and a tertiary amine shows none.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation & Causality |

| ~3370 & ~3290 | N-H Asymmetric & Symmetric Stretch | Confirmatory. The presence of two distinct, medium-intensity peaks in this region is characteristic of a primary amine (-NH₂).[11][12] |

| 2950-2850 | C-H Aliphatic Stretch | Indicates the presence of sp³ C-H bonds in the cyclohexane and tert-butyl groups. |

| ~1590 | N-H Scissoring (Bend) | A deformation mode for the primary amine group, further confirming its presence. |

| ~1075 | C-O Stretch | A strong, prominent absorption characteristic of an alkyl ether linkage.[13][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for this elucidation, as it provides detailed information about the carbon skeleton, proton environments, and, crucially, the stereochemical relationships through spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Directive: To determine the number of unique carbon environments and confirm the presence of all expected carbon types. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: ¹³C{¹H} and DEPT

-

Sample Preparation: Dissolve ~20-30 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum, along with DEPT-90 (shows CH signals) and DEPT-135 (shows CH₃/CH as positive signals, CH₂ as negative signals) spectra on a 400 MHz (or higher) spectrometer.

Expected Data & Interpretation

| Expected δ (ppm) | Carbon Assignment | DEPT-135 Phase | Causality of Chemical Shift |

| ~75-80 | C-O (tert-butoxy quat. C) | Absent | Highly deshielded by the electronegative oxygen atom. |

| ~70-75 | C-O (cyclohexyl C-3) | Positive (CH) | Deshielded by the attached oxygen atom.[14][15] |

| ~50-55 | C-N (cyclohexyl C-1) | Positive (CH) | Deshielded by the attached nitrogen atom.[11] |

| ~20-40 | Other Cyclohexyl CH₂ | Negative | Standard aliphatic region. |

| ~28-30 | -C(CH₃)₃ | Positive (CH₃) | Standard aliphatic methyl region. |

The exact number of signals for the other cyclohexane carbons (C-2, C-4, C-5, C-6) may vary slightly between isomers due to symmetry, but the key diagnostic signals (C-1, C-3, and the tert-butyl group) will be present in both.

¹H NMR Spectroscopy: Unraveling Stereochemistry

Directive: To assign the proton signals and, most importantly, use vicinal (³J) coupling constants to determine the relative stereochemistry (cis vs. trans).

Trustworthiness: The Karplus relationship provides a solid theoretical foundation linking the dihedral angle between two vicinal protons to the magnitude of their coupling constant.[16][17] An anti-periplanar arrangement (~180°) results in a large coupling (J_ax,ax ≈ 10-13 Hz), while a gauche arrangement (~60°) results in a small coupling (J_ax,eq and J_eq,eq ≈ 2-5 Hz).[17]

Experimental Protocol: High-Field ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃.

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.

-

D₂O Shake (Optional): To confirm the -NH₂ signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear due to proton-deuterium exchange.[11]

Data Interpretation: The Decisive Signal

The key to distinguishing the isomers is the signal for the proton on C-1 (H-1) , the carbon bearing the amine group. Because the ring is locked by the equatorial tert-butoxy group, the orientation of H-1 is fixed.

-

For the trans Isomer (Equatorial -NH₂):

-

The H-1 proton is axial .

-

It has two axial neighbors (on C-2 and C-6).

-

Therefore, it will exhibit two large axial-axial (ax-ax) couplings and two smaller axial-equatorial (ax-eq) couplings.

-

Expected Signal: A broad multiplet, often appearing as a triplet of triplets (tt) or a doublet of triplets (dt) with at least one large coupling constant (³J ≈ 10-13 Hz) .

-

-

For the cis Isomer (Axial -NH₂):

-

The H-1 proton is equatorial .

-

It has only equatorial neighbors with a ~60° dihedral angle.

-

Therefore, it will only exhibit small equatorial-axial (eq-ax) and equatorial-equatorial (eq-eq) couplings.

-

Expected Signal: A narrow multiplet with only small coupling constants (³J ≈ 2-5 Hz) .

-

Summary of Diagnostic ¹H NMR Data

| Proton Assignment | Expected δ (ppm) | Expected Multiplicity & Coupling (J in Hz) |

| -C(CH₃)₃ (9H) | ~1.2 | s (singlet) |

| -NH₂ (2H) | ~1.5-2.5 (variable) | br s (broad singlet), disappears with D₂O |

| H-3 (proton on C-O) | ~3.3-3.6 | Broad multiplet (width depends on ax/eq) |

| H-1 (proton on C-N) | ~2.6-3.1 | trans isomer (axial H): tt or dt, Large J ≈ 10-13 Hz cis isomer (equatorial H): narrow m, Small J ≈ 2-5 Hz |

| Other -CH₂- (8H) | ~1.0-2.0 | Complex multiplets |

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is elucidated through a logical and self-validating workflow.

-

Mass Spectrometry confirms the molecular formula C₁₀H₂₁NO.

-

Infrared Spectroscopy verifies the presence of a primary amine (-NH₂) and an ether (C-O) functional group.

-

¹³C NMR and DEPT establish the complete carbon skeleton, identifying all 10 unique carbon environments.

-

¹H NMR provides the definitive stereochemical assignment. The conformation-locking effect of the equatorial tert-butoxy group makes the multiplicity and coupling constants of the H-1 proton a direct reporter of the amine group's orientation. A broad multiplet with large J-couplings confirms the trans isomer, while a narrow multiplet indicates the cis isomer.

References

-

Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes. Organic Chemistry I. [Link]

-

Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913–2920. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Wikipedia. Amine. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

University of Calgary. Infrared Spectroscopy (IR). [Link]

-

TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

-

PubChemLite. This compound (C10H21NO). [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

All About Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. Coupling Constants and Structure: Vicinal Couplings. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Wikipedia. Cis–trans isomerism. [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

Sources

- 1. PubChemLite - this compound (C10H21NO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. Amine - Wikipedia [en.wikipedia.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

Synthesis of cis-3-Tert-butoxycyclohexanamine

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of robust and stereoselective methodologies for the synthesis of cis-3-Tert-butoxycyclohexanamine, a substituted cycloaliphatic amine with potential applications in pharmaceutical and materials science. The document is intended for researchers, chemists, and drug development professionals. We will explore two primary, field-proven synthetic strategies commencing from the common intermediate, 3-Tert-butoxycyclohexanone: (1) direct reductive amination and (2) catalytic hydrogenation of an oxime intermediate. The guide delves into the mechanistic underpinnings of these transformations, provides detailed, step-by-step experimental protocols, and discusses the critical factors governing the high diastereoselectivity required to obtain the desired cis isomer. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deep, actionable understanding of the synthetic process.

Introduction

Substituted cyclohexanamines are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The specific spatial arrangement of substituents on the cyclohexane ring is often critical for defining a molecule's pharmacological or material properties. The target of this guide, cis-3-Tert-butoxycyclohexanamine, features a bulky tert-butoxy group and an amine functionality in a 1,3-cis relationship. This stereochemical arrangement dictates the molecule's three-dimensional conformation and its potential interactions with biological targets or polymer matrices.

The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at the C1 and C3 positions. The synthetic strategies presented herein are designed to be highly diastereoselective, scalable, and utilize readily available starting materials. We will focus on methods that are both efficient and amenable to a standard laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic analysis of cis-3-Tert-butoxycyclohexanamine identifies 3-Tert-butoxycyclohexanone as a key strategic intermediate. This ketone precursor allows for the stereocontrolled introduction of the amine functionality at the C1 position. Two principal disconnections from the target amine to the ketone are considered: one via an imine/iminium ion intermediate (Route A) and the other via an oxime intermediate (Route B).

Caption: Retrosynthetic pathways for cis-3-Tert-butoxycyclohexanamine.

Synthetic Strategy A: Direct Reductive Amination

Reductive amination is a powerful and widely utilized method for C-N bond formation, valued for its efficiency and operational simplicity.[1][2] This process involves the in situ formation of an imine or iminium ion from a ketone and an amine source (ammonia), followed immediately by its reduction to the corresponding amine.

Principle and Mechanistic Causality

The choice of reducing agent is critical for the success of a one-pot reductive amination. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are exceptionally well-suited for this transformation.[3] NaBH(OAc)₃ is a mild and selective hydride donor that reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone. This selectivity prevents the competitive formation of 3-tert-butoxycyclohexanol, thereby maximizing the yield of the desired amine. Furthermore, unlike the more toxic sodium cyanoborohydride, NaBH(OAc)₃ does not require stringent pH control and avoids the generation of cyanide byproducts.[1][3]

Stereochemical Control

The stereochemical outcome is dictated by the thermodynamics of the cyclohexane ring and the kinetics of the hydride attack. The bulky tert-butoxy group will strongly prefer an equatorial position in the chair conformation of the intermediate iminium ion. To minimize steric hindrance, the hydride donor will preferentially attack from the less hindered axial face, leading to the formation of an equatorial amino group. A 1,3-diequatorial arrangement of the substituents results in the desired cis isomer.

Caption: Experimental workflow for the reductive amination strategy.

Detailed Experimental Protocol

Materials:

-

3-Tert-butoxycyclohexanone

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Tert-butoxycyclohexanone (1.0 eq).

-

Add ammonium acetate (5-10 eq) followed by the solvent (DCE or THF, to make a ~0.2 M solution).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure cis-3-Tert-butoxycyclohexanamine.

Data Summary

| Parameter | Value/Condition | Rationale |

| Amine Source | Ammonium Acetate | Provides both ammonia and a mild acid catalyst for imine formation.[3] |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild, selective for iminium ion, avoids toxic byproducts.[1] |

| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, common for this transformation.[3] |

| Stoichiometry | 1.5 eq NaBH(OAc)₃, 5-10 eq NH₄OAc | Excess ammonia source drives imine equilibrium; slight excess of hydride ensures full conversion. |

| Temperature | Room Temperature | Sufficient for reaction; avoids potential side reactions. |

| Expected Yield | 75-90% | Typical for this type of transformation. |

| Expected Diastereoselectivity | >10:1 (cis:trans) | Thermodynamically driven by steric factors. |

Synthetic Strategy B: Hydrogenation of Oxime Intermediate

An alternative classical approach involves the conversion of the ketone to an oxime, followed by catalytic hydrogenation. This two-step process is highly reliable and often provides excellent stereoselectivity.[4]

Principle and Mechanistic Causality

Step 1: Oximation. The ketone is condensed with hydroxylamine hydrochloride, typically in the presence of a mild base like sodium acetate or pyridine, to form 3-Tert-butoxycyclohexanone oxime. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl, followed by dehydration.

Step 2: Catalytic Hydrogenation. The C=N double bond of the oxime is reduced to a C-N single bond using molecular hydrogen (H₂) and a heterogeneous catalyst.[5] Catalysts such as Raney Nickel (Raney Ni), Platinum(IV) oxide (PtO₂, Adam's catalyst), or Palladium on carbon (Pd/C) are commonly employed.[6] The choice of catalyst and solvent can influence the reaction rate and, in some cases, the stereochemical outcome. Raney Ni is a cost-effective and highly active catalyst often used for this purpose.[4]

Stereochemical Control

Similar to the reductive amination pathway, the stereoselectivity of the hydrogenation is governed by the steric hindrance imposed by the equatorial tert-butoxy group. The oxime intermediate will adsorb onto the surface of the heterogeneous catalyst from its less hindered face. The delivery of hydrogen atoms will thus occur primarily from this face, leading to the formation of the cis product where the new amino group is also in an equatorial position.

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of trans-3-Tert-butoxycyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Tert-butoxycyclohexanamine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, coupled with the stereospecific placement of the amino and bulky tert-butoxy groups, provides a unique three-dimensional structure that is instrumental in the design of targeted therapeutics. The trans stereochemistry, in particular, is often crucial for achieving desired biological activity and selectivity. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this important molecule, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Strategic Approach to Stereocontrol

The synthesis of trans-3-tert-butoxycyclohexanamine necessitates a strategic approach to control the relative stereochemistry of the 1,3-disubstituted cyclohexane ring. A key retrosynthetic disconnection leads to cis-3-tert-butoxycyclohexanol, which can be converted to the desired trans-amine via a nucleophilic substitution reaction that proceeds with inversion of configuration. This strategy leverages the well-established principles of stereoselective reduction and the Mitsunobu reaction.

The overall synthetic strategy is outlined below:

A Technical Guide to the Spectroscopic Characterization of 3-Tert-butoxycyclohexanamine

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral amine building block, 3-tert-butoxycyclohexanamine. As a compound of interest in pharmaceutical and organic synthesis, a thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.[1] This document is structured to provide not only the spectral data but also the underlying scientific rationale for the observed and predicted spectroscopic behaviors, reflecting a field-proven approach to molecular characterization.

Introduction to this compound and its Conformational Landscape

This compound (C₁₀H₂₁NO) is a substituted cyclohexane derivative featuring two key functional groups: a primary amine (-NH₂) and a bulky tert-butoxy group (-OC(CH₃)₃).[2] The stereochemistry and conformational dynamics of the cyclohexane ring significantly influence the chemical environment of each atom and, consequently, its spectroscopic output.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The bulky tert-butoxy group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[3] This conformational locking has a profound effect on the orientation of the amine group at the C3 position, which can exist in either an axial or equatorial position, leading to cis and trans diastereomers. The interpretation of the following spectroscopic data will be presented with this conformational bias in mind.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is critical for reproducibility. The following outlines a typical procedure for acquiring high-quality NMR spectra.

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis and acquire high-resolution spectra.[4][5]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5][6] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[6][7]

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. A drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The signals corresponding to the -NH₂ protons will disappear or significantly diminish.[8][9]

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. This is typically done with a 90° pulse angle, a longer relaxation delay (e.g., 5 seconds), and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

-

Below is a workflow diagram for the NMR analysis of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.2 - 3.6 | Multiplet | 1H | H-C1 (CH-O) | Deshielded by the adjacent electronegative oxygen atom. |

| ~ 2.6 - 3.0 | Multiplet | 1H | H-C3 (CH-N) | Deshielded by the adjacent nitrogen atom, though to a lesser extent than the oxygen.[10] |

| ~ 1.0 - 2.2 | Multiplet | 8H | Cyclohexyl CH₂ | Complex and overlapping signals from the remaining methylene protons on the cyclohexane ring. |

| 1.19 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| ~ 1.5 (broad) | Singlet | 2H | -NH₂ | The amine protons typically appear as a broad singlet and are exchangeable with D₂O.[8][9] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 72 - 76 | C-O (quaternary) | The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen.[3] |

| ~ 68 - 72 | C1 (CH-O) | The carbon atom bonded to the electronegative oxygen of the tert-butoxy group is significantly deshielded.[3] |

| ~ 48 - 52 | C3 (CH-N) | The carbon attached to the amine nitrogen is deshielded compared to a standard alkane carbon.[10] |

| ~ 28 - 45 | Cyclohexyl CH₂ | The remaining methylene carbons of the cyclohexane ring. |

| 28.7 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For this compound, the characteristic absorptions of the amine and ether functionalities are of primary interest.

Experimental Protocol: IR Sample Preparation and Analysis

The choice of sampling technique in IR spectroscopy depends on the physical state of the analyte. As this compound is likely a liquid or a low-melting solid, a neat sample analysis using Attenuated Total Reflectance (ATR) or salt plates is appropriate.

Objective: To obtain a high-quality FTIR spectrum of this compound to identify its functional groups.[4]

Methodology (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Application: Place a small drop of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the analysis.

Below is a diagram illustrating the workflow for FTIR analysis.

Caption: Workflow for FTIR analysis using an ATR accessory.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3300 - 3500 | N-H stretch | Medium, sharp | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[8][9][11] |

| 2850 - 2960 | C-H stretch | Strong | Aliphatic C-H stretching from the cyclohexyl and tert-butyl groups.[10] |

| 1580 - 1650 | N-H bend | Medium | Characteristic scissoring vibration of the primary amine group.[11] |

| 1365 & 1390 | C-H bend | Medium | Characteristic doublet for a tert-butyl group. |

| 1050 - 1150 | C-O stretch | Strong | Strong absorption due to the C-O stretching of the ether linkage. |

| 1020 - 1250 | C-N stretch | Weak-Medium | Aliphatic C-N stretching vibration.[11] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Objective: To determine the molecular weight and fragmentation pattern of this compound.[4]

Methodology (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent.[4]

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Below is a simplified workflow for MS analysis.

Caption: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

| m/z | Proposed Fragment | Comments |

| 171 | [C₁₀H₂₁NO]⁺ | Molecular ion (M⁺). |

| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 114 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 100 | [M - OC₄H₉]⁺ | Loss of a tert-butoxy radical. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is expected to be a very stable and abundant fragment. |

Alkylamines also characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[9] This would lead to further fragmentation patterns that can aid in structural confirmation. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and its fragments.[1]

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. The predicted data, grounded in established spectroscopic principles and comparison with structurally related molecules, offers a reliable reference for researchers in the fields of organic synthesis and drug development. Adherence to standardized experimental protocols is paramount for obtaining high-quality, reproducible data, ensuring the scientific integrity of any study involving this important chemical building block.

References

- Vertex AI Search. (n.d.). Cyclohexylamine (C6H13N) properties.

- BenchChem. (n.d.). This compound|For Research.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- BenchChem. (n.d.). Spectroscopic and Synthetic Insights into 3-amino-4-bromo-N-cyclohexylbenzamide: A Technical Overview.

- Chemistry LibreTexts. (n.d.). C-13 NMR Spectrum.

- University of Calgary. (n.d.). IR: amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- BenchChem. (n.d.). An In-Depth Technical Guide to the 13C NMR Chemical Shifts of tert-Butoxycyclohexane.

- Scribd. (n.d.). IR Sample Preparation Techniques.

- BenchChem. (n.d.). Navigating the Fleeting World of Cyclohexyne: A Comparative Guide to NMR Spectroscopic Analysis of its Reaction Products.

- PubChemLite. (n.d.). This compound (C10H21NO).

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

- 1. This compound|For Research [benchchem.com]

- 2. PubChemLite - this compound (C10H21NO) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. epfl.ch [epfl.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. webqc.org [webqc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Tert-butoxycyclohexanamine: Conformational Analysis and Spectral Interpretation

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-tert-butoxycyclohexanamine. The structural elucidation of substituted cyclohexanes by ¹H NMR is a cornerstone of stereochemical analysis in organic chemistry and drug development. This document delves into the theoretical underpinnings of conformational analysis, chemical shifts, and spin-spin coupling constants pertinent to the cis and trans isomers of the target molecule. A detailed, step-by-step experimental protocol for acquiring a high-quality spectrum is presented, followed by an in-depth interpretation of the spectral data. The guide aims to equip researchers with the necessary knowledge to not only understand the ¹H NMR spectrum of this compound but also to apply these principles to other substituted cyclohexane systems.

Introduction

This compound is a substituted cyclohexane derivative with potential applications in medicinal chemistry and organic synthesis. The spatial arrangement of the tert-butoxy and amine substituents on the cyclohexane ring gives rise to cis and trans diastereomers, each with unique conformational preferences and, consequently, distinct spectroscopic properties. ¹H NMR spectroscopy is an exceptionally powerful technique for unambiguously determining the stereochemistry and conformational equilibrium of such molecules. The interpretation of the ¹H NMR spectrum of substituted cyclohexanes, however, is often complicated by the dynamic equilibrium between different chair conformations, leading to complex signal multiplicities and overlapping resonances. This guide will systematically dissect these complexities to provide a clear and authoritative understanding of the ¹H NMR spectrum of this compound.

Theoretical Principles

Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial protons on the same side of the ring.[2]

The bulky tert-butyl group has a very large A-value (propensity for the equatorial position), meaning it will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial strain.[3] The conformational preference of the amino group is less pronounced.

For trans-3-tert-butoxycyclohexanamine , the most stable conformation will have both the tert-butoxy and amino groups in equatorial positions. In the case of cis-3-tert-butoxycyclohexanamine , one substituent must be axial while the other is equatorial. Due to the overwhelming steric demand of the tert-butoxy group, it will occupy the equatorial position, forcing the amino group into an axial position.

Caption: Conformational equilibria of trans and cis-3-tert-butoxycyclohexanamine.

Fundamental ¹H NMR Concepts for Cyclohexanes

Chemical Shifts (δ): The chemical shift of a proton is determined by its local electronic environment. In cyclohexanes, axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. Typically, equatorial protons resonate at a slightly lower field (higher ppm) than their axial counterparts due to the anisotropic effect of the C-C single bonds.[4] Protons on carbons bearing electronegative substituents (like the oxygen of the tert-butoxy group and the nitrogen of the amine group) will be deshielded and resonate at a lower field.

Spin-Spin Coupling (J-coupling): The splitting of NMR signals is due to the interaction of neighboring protons, and the magnitude of this splitting is given by the coupling constant, J. In cyclohexane systems, the vicinal coupling constant (³J) is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[5]

-

Axial-axial coupling (³Jₐₐ): The dihedral angle is ~180°, resulting in a large coupling constant (typically 10-14 Hz).[6]

-

Axial-equatorial coupling (³Jₐₑ): The dihedral angle is ~60°, leading to a smaller coupling constant (typically 2-5 Hz).[6]

-

Equatorial-equatorial coupling (³Jₑₑ): The dihedral angle is also ~60°, resulting in a small coupling constant (typically 2-5 Hz).[6]

The observation of large ³Jₐₐ values is a definitive indicator of an axial-axial relationship between two protons and is crucial for conformational analysis.

Predicted ¹H NMR Spectra of Cis and Trans Isomers

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectra for the cis and trans isomers of this compound.

Trans-3-tert-butoxycyclohexanamine (Diequatorial Conformation)

In the dominant diequatorial conformation, the protons at C1 and C3 (H1 and H3) are in axial positions.

-

H1 (proton on the carbon with the amino group): This proton will be axial and will have large axial-axial couplings to the two axial protons at C2 and C6, and smaller axial-equatorial couplings to the two equatorial protons at C2 and C6. The signal is expected to be a triplet of triplets (tt) or a complex multiplet around 2.5-3.0 ppm.

-

H3 (proton on the carbon with the tert-butoxy group): This proton will also be axial and will exhibit large axial-axial couplings to the axial protons at C2 and C4, and smaller axial-equatorial couplings to the equatorial protons at C2 and C4. This signal is expected to be a triplet of triplets (tt) or a multiplet around 3.2-3.6 ppm.

-

tert-Butyl protons: A sharp singlet at around 1.2 ppm, integrating to 9 protons.

-

Amine protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of 1.5-2.5 ppm.[7]

-

Cyclohexane ring protons: A series of complex multiplets in the region of 1.0-2.2 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 (axial) | 2.5 - 3.0 | tt or m | J ≈ 10-12 (ax-ax), 3-5 (ax-eq) |

| H3 (axial) | 3.2 - 3.6 | tt or m | J ≈ 10-12 (ax-ax), 3-5 (ax-eq) |

| Ring CH₂ | 1.0 - 2.2 | m | - |

| NH₂ | 1.5 - 2.5 | br s | - |

| -C(CH₃)₃ | ~1.2 | s | - |

Cis-3-tert-butoxycyclohexanamine (Equatorial t-Bu, Axial NH₂)

In this conformation, the proton at C1 is equatorial, and the proton at C3 is axial.

-

H1 (equatorial): This proton will have small axial-equatorial and equatorial-equatorial couplings to the protons at C2 and C6. The signal is expected to be a broad singlet or a narrow multiplet around 3.0-3.4 ppm.

-

H3 (axial): This proton will have large axial-axial couplings to the axial protons at C2 and C4. The signal is expected to be a triplet of triplets (tt) or a multiplet around 3.4-3.8 ppm.

-

tert-Butyl protons: A sharp singlet around 1.2 ppm.

-

Amine protons (NH₂): A broad singlet, with a variable chemical shift.[8]

-

Cyclohexane ring protons: A series of complex multiplets from 1.0-2.2 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 (equatorial) | 3.0 - 3.4 | br s or narrow m | J ≈ 2-5 |

| H3 (axial) | 3.4 - 3.8 | tt or m | J ≈ 10-12 (ax-ax), 3-5 (ax-eq) |

| Ring CH₂ | 1.0 - 2.2 | m | - |